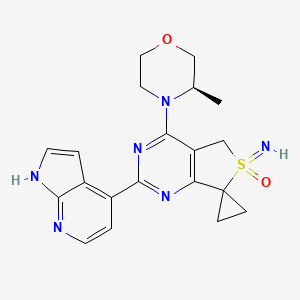
MC-Sq-Cit-PAB-Dolastatin10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Sq-Cit-PAB-Dolastatin10 is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Dolastatin10, a tubulin polymerization inhibitor, linked via the ADC linker MC-Sq-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in scientific research for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
MC-Sq-Cit-PAB-Dolastatin10 is synthesized by conjugating Dolastatin10 with the linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the conjugate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. It involves the optimization of reaction conditions to maximize yield and purity. The process includes large-scale synthesis, purification using chromatography techniques, and quality control to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
MC-Sq-Cit-PAB-Dolastatin10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and reaction time .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
科学研究应用
MC-Sq-Cit-PAB-Dolastatin10 is widely used in scientific research, particularly in the field of cancer treatment. Its applications include:
Chemistry: The compound is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells.
Biology: It is used to study the mechanisms of tubulin polymerization inhibition and its effects on cell division.
Medicine: this compound is investigated for its potential as a therapeutic agent in cancer treatment, particularly in targeting specific cancer cells while minimizing damage to healthy cells.
Industry: The compound is used in the development and production of ADCs for clinical trials and potential commercialization .
作用机制
MC-Sq-Cit-PAB-Dolastatin10 exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its assembly into microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The ADC linker MC-Sq-Cit-PAB facilitates the targeted delivery of Dolastatin10 to cancer cells, enhancing its antitumor activity .
相似化合物的比较
MC-Sq-Cit-PAB-Dolastatin10 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
Auristatin: Another tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer treatment.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in ADCs
This compound stands out due to its specific mechanism of action and the use of the MC-Sq-Cit-PAB linker, which enhances its targeted delivery and efficacy in cancer treatment.
属性
分子式 |
C70H105N12O12S+ |
|---|---|
分子量 |
1338.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1 |
InChI 键 |
QRUVDEDARGSTNP-OGGKWGLUSA-O |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
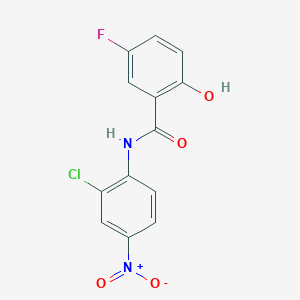
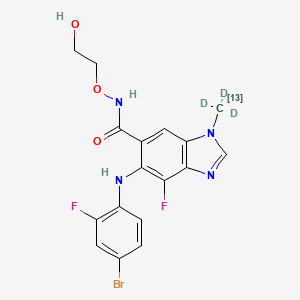
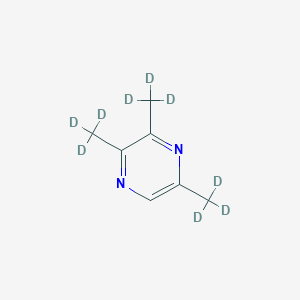
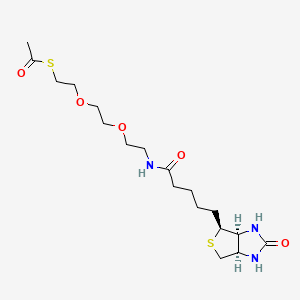
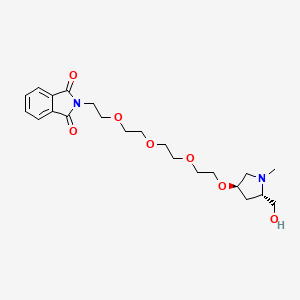
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

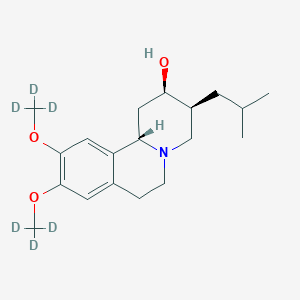

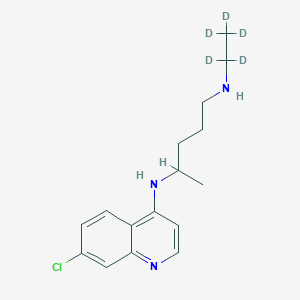

![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
